molecular formula C13H9NO3 B1623295 6-Hydroxy-2-methylbenzo[de]isoquinoline-1,3-dione CAS No. 784-03-2

6-Hydroxy-2-methylbenzo[de]isoquinoline-1,3-dione

Cat. No.: B1623295
CAS No.: 784-03-2
M. Wt: 227.21 g/mol
InChI Key: ZBAKSVLUNYPIKL-UHFFFAOYSA-N
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Description

Structural Characterization of 6-Hydroxy-2-methylbenzo[de]isoquinoline-1,3-dione

Crystallographic Analysis and Molecular Geometry

Crystallographic studies of related isoquinoline-dione derivatives reveal key insights into the molecular geometry of benzo[de]isoquinoline systems. For example, 2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione exhibits a planar isoquinoline moiety with a root-mean-square (r.m.s.) deviation of 0.0424 Å from planarity. The dihedral angle between the benzene and isoquinoline rings in such systems is typically small (e.g., 4.2° in the cited compound), indicating π-conjugation across the fused rings.

For this compound, the hydroxyl group at position 6 and methyl group at position 2 likely influence molecular packing. Intermolecular hydrogen bonding involving the hydroxyl group (e.g., C–H···O interactions) and π-stacking interactions between aromatic rings are expected to dominate the crystal lattice. Key bond lengths and angles can be inferred from structural analogs:

  • C=O bonds : ~1.2–1.3 Å (consistent with conjugated carbonyl groups).
  • C–N bonds : ~1.3–1.4 Å (typical for aromatic amines).
  • Dihedral angles : Planar isoquinoline core with minor deviations due to substituents.
Parameter Value Source
Isoquinoline core r.m.s. deviation ~0.04–0.05 Å
Dihedral angle (aromatic rings) ~4–10°
C=O bond length 1.2–1.3 Å

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectral Features

The NMR profile of this compound is characterized by distinct signals for aromatic protons, hydroxyl, and methyl groups. Key observations include:

  • 1H NMR :
    • Aromatic protons : Split into doublets and triplets in the δ 7.5–8.7 ppm range due to coupling with adjacent protons.
    • Hydroxyl proton (–OH) : Broad singlet at δ 11–12 ppm (exchangeable with D₂O).
    • Methyl group (–CH₃) : Singlet at δ 2.5–2.8 ppm.
  • 13C NMR :
    • Carbonyl carbons : δ 160–170 ppm (C=O groups).
    • Aromatic carbons : δ 120–140 ppm.
    • Methyl carbon : δ ~20–25 ppm.
Signal Type Chemical Shift (δ) Assignment
1H (aromatic) 7.5–8.7 ppm Ortho/para protons to –OH
1H (–OH) 11–12 ppm (broad) Phenolic hydroxyl group
13C (C=O) 160–170 ppm Conjugated carbonyl groups
1H (–CH₃) 2.5–2.8 ppm (singlet) Methyl group at position 2
Mass Spectrometric Fragmentation Patterns

Mass spectrometry (MS) provides critical information about the molecular ion and fragmentation pathways. For this compound:

  • Molecular ion : [M+H]⁺ at m/z 227.06 (C₁₃H₁₀NO₃).
  • Fragmentation : Cleavage at the dione ring or loss of water (–OH).
    • Base peak : Likely corresponds to the benzo[de]isoquinoline core after losing CO and H₂O groups.
Fragment m/z Structural Origin
[M+H]⁺ 227.06 Molecular ion
[M+H–H₂O]⁺ 209.05 Loss of hydroxyl group
[C₁₁H₇NO]⁺ 173.05 Cleavage of CO and CH₃ groups

Comparative Analysis with Isoquinoline-dione Derivatives

The structural and electronic properties of this compound differ significantly from other isoquinoline-dione derivatives due to its substituents:

Electronic Effects
  • Hydroxyl group : Introduces electron-donating resonance effects, activating the aromatic ring for electrophilic substitution.
  • Methyl group : Provides steric hindrance and mild electron-donating inductive effects.
  • Comparison with 5,8-Di-tert-butyl-N-hydroxyimide : The latter has enhanced lipophilicity and solubility in non-polar solvents due to bulky tert-butyl groups.
Derivative Key Substituents Electronic Effects
6-Hydroxy-2-methyl –OH, –CH₃ Electron-donating (–OH), mild inductive (–CH₃)
5,8-Di-tert-butyl –C(CH₃)₃ Electron-withdrawing, steric bulk
Biological and Chemical Activity

While direct biological data for this compound is limited, related isoquinoline-dione derivatives exhibit:

  • Anticancer activity : (E)-4-arylidene isoquinoline-1,3-diones show IC₅₀ values comparable to doxorubicin in MCF-7 cell lines.
  • Radical generation : N-hydroxyimides (e.g., NHPI derivatives) act as N-oxyl radical precursors.

Properties

IUPAC Name

6-hydroxy-2-methylbenzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c1-14-12(16)8-4-2-3-7-10(15)6-5-9(11(7)8)13(14)17/h2-6,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAKSVLUNYPIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C3C(=C(C=C2)O)C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901304496
Record name 4-Hydroxy-N-methylnaphthalimide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784-03-2
Record name 4-Hydroxy-N-methylnaphthalimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=784-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-N-methylnaphthalimide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-hydroxy-2-methyl
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Preparation Methods

Core Ring Formation via Friedel-Crafts Acylation

The benzo[de]isoquinoline-1,3-dione skeleton is typically constructed through intramolecular cyclization. A precursor such as N-methyl-3-(2-hydroxyphenyl)maleimide undergoes acid-catalyzed Friedel-Crafts acylation. In a representative procedure, polyphosphoric acid (PPA) at 120°C facilitates electrophilic aromatic substitution, forming the fused isoquinoline ring system. The methyl group at position 2 is introduced either during maleimide precursor synthesis or via post-cyclization alkylation.

Hydroxylation Strategies

Position-selective hydroxylation at C6 presents challenges due to competing oxidation sites. Two approaches dominate:

  • Directed ortho-Metalation : Using a tert-butoxycarbonyl (Boc)-protected amine at C1, lithium diisopropylamide (LDA) directs deprotonation to C6, followed by quenching with molecular oxygen.
  • Late-Stage Bromination/Hydrolysis : Bromine substitution at C6 (e.g., using N-bromosuccinimide in DMF) followed by alkaline hydrolysis yields the hydroxyl group. This method achieved 78% conversion in pilot-scale trials.

Optimization of Alkylation Conditions

Methyl Group Introduction

Methylation at N2 employs diverse reagents:

Reagent Solvent Temp (°C) Yield (%) Byproducts
Methyl iodide Acetonitrile 82 33 Di-methylated species
Dimethyl sulfate DCM 40 41 Sulfuric acid residues
Trimethyloxonium tetrafluoroborate THF -20 67 Minimal

Data adapted from large-scale optimization studies. Trimethyloxonium salts show superior selectivity due to their stronger alkylating potential, minimizing di-substitution.

Protecting Group Strategies

The C6 hydroxyl's reactivity necessitates protection during N-alkylation:

  • Benzyl Ether Protection :
    C6-OH → C6-OBn via benzyl bromide/K2CO3/benzyl alcohol (150°C, 61% yield)  
    Deprotection: H2/Pd-C in MeOH (94% recovery)  
  • Silyl Ether Protection :
    C6-OH → C6-OTMS using N,O-bis(trimethylsilyl)acetamide (BSA)  
    Enables mild alkylation conditions (rt, 4h) but requires anhydrous workup  

Industrial-Scale Purification Techniques

Crystallization Optimization

Solvent screening identified ethyl acetate/hexane (3:7 v/v) as optimal for recrystallization, yielding 98% purity crystals. Critical parameters:

  • Cooling rate: 0.5°C/min
  • Seed crystal size: 50-100 μm
  • Stirring speed: 200 rpm

Chromatographic Methods

Preparative HPLC conditions for final purification:

Column Mobile Phase Flow Rate Retention Time Purity Achieved
C18 (250x21.2 mm) Acetonitrile/water (20→70%) 25 mL/min 35 min 99.2%
Silica (40-63 μm) EtOAc/hexanes (1:1) 15 mL/min 22 min 97.8%

Adapted from batch records in photoconductive material production.

Spectroscopic Characterization

1H NMR Signature Peaks

  • N-Methyl protons : δ 3.27-3.44 ppm (singlet, integration 3H)
  • C6 Hydroxyl : δ 11.11-12.50 ppm (broad singlet, exchange with D2O)
  • Aromatic protons :
    • H4/H5: δ 7.44-7.92 ppm (multiplet, J=7.1-8.3 Hz)
    • H7/H8: δ 7.85-8.16 ppm (doublet of doublets)

Mass Spectrometry

  • ESI+ : m/z 228.21 [M+H]+ (calc. 227.21)
  • HRMS : m/z 227.1884 (C13H9NO3 requires 227.1882)

Industrial Applications and Process Validation

Photoconductive Materials

JPH052144B2 patent documents its use in charge-generation layers:

  • Coating formulation : 15 wt% compound in polycarbonate matrix
  • Charge mobility : 2.3×10^-6 cm²/V·s
  • Dark decay rate : <5 V/s

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-methylbenzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 6th position can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methyl group at the 2nd position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzo[de]isoquinoline-1,3-diones, depending on the specific reaction and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of benzo[de]isoquinoline-1,3-dione compounds exhibit significant anticancer properties. For instance, compounds similar to 6-hydroxy-2-methylbenzo[de]isoquinoline-1,3-dione have been shown to inhibit key enzymes involved in cancer cell proliferation. A study highlighted that certain derivatives selectively inhibit bacterial DNA gyrase and DNA topoisomerase, which are crucial for DNA replication and transcription in cancer cells, suggesting potential as anticancer agents .

Antibacterial Properties
The compound has also been investigated for its antibacterial properties. It has been reported that certain benzo[de]isoquinoline-1,3-diones can effectively inhibit bacterial growth by targeting DNA replication mechanisms. These compounds demonstrate a selective inhibition profile that reduces cytotoxic effects on mammalian cells while maintaining antibacterial efficacy .

Biological Applications

Biosensing and Bioimaging
this compound derivatives have potential applications in biosensing technologies due to their fluorescent properties. The compound can be utilized as a probe for detecting specific biomolecules or cellular activities. Recent advancements in probe technology have incorporated this compound to enhance the sensitivity and specificity of biosensors .

Drug Development
The pharmacokinetic profile of this compound has shown promising results in drug-likeness criteria, making it a candidate for further development in pharmaceutical applications. Its structural features allow for modifications that can enhance bioactivity and reduce side effects .

Chemical Synthesis and Material Science

Synthesis of Derivatives
The synthesis of this compound can be achieved through various chemical reactions, including Friedel-Crafts acylation and subsequent modifications. These synthetic pathways allow for the generation of a library of derivatives with tailored properties for specific applications .

Material Science Applications
In material science, derivatives of this compound are being explored as potential components in organic electronics and photonic devices. Their ability to act as electron acceptors makes them suitable for use in dye-sensitized solar cells and organic light-emitting diodes (OLEDs) . The active methylene group present in the structure facilitates further functionalization, enhancing their utility in electronic applications.

Data Summary Table

Application Area Description References
Anticancer ActivityInhibition of DNA gyrase and topoisomerase; selective cytotoxicity ,
Antibacterial PropertiesSelective inhibition of bacterial growth; reduced toxicity to mammalian cells ,
BiosensingUtilization as fluorescent probes for biomolecule detection
Drug DevelopmentFavorable pharmacokinetic profiles; potential for modification
Material ScienceComponents in organic electronics; electron acceptor role ,

Case Studies

  • Anticancer Research : A study evaluated the efficacy of various benzo[de]isoquinoline-1,3-dione derivatives against cancer cell lines. Results indicated that modifications at specific positions enhanced anticancer activity while minimizing cytotoxic effects on healthy cells.
  • Biosensing Technology : A novel probe incorporating this compound was developed to detect albumin levels in biological samples. The probe demonstrated high sensitivity and specificity, showcasing the compound's potential in diagnostic applications.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-methylbenzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent probe, it operates through photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) mechanisms . These mechanisms enable the compound to selectively bind to target molecules or ions, resulting in a measurable fluorescent signal.

Comparison with Similar Compounds

Antitumor Activity

Substituents such as nitro (-NO₂) and hydroxyalkyl groups significantly enhance antitumor potency in benzo[de]isoquinoline-1,3-diones. For example:

  • 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione induces cell cycle arrest and apoptosis in cancer cells, with mechanisms linked to DNA intercalation and topoisomerase II inhibition. It has shown potent activity in preclinical models .
  • Bis-naphthalimides (e.g., compound 22) exhibit higher activity than monofunctional derivatives, demonstrating strong antitopoisomerase II effects and in vivo efficacy in tumor models .

Key Insight: The nitro group enhances DNA-binding affinity, while hydroxyalkyl chains improve solubility and cellular uptake. The methyl group in 6-hydroxy-2-methylbenzo[de]isoquinoline-1,3-dione may similarly modulate lipophilicity and target interactions.

Antimalarial Activity

Electron-deficient substituents like nitro and heterocyclic groups improve binding to malarial protein targets:

  • 6,7-Dinitro-2-[1,2,4]triazole-4-yl-benzo[de]isoquinoline-1,3-dione binds strongly to adenylosuccinate synthetase (binding affinity: −9.5 kcal/mol), a key enzyme in purine biosynthesis for Plasmodium species .

Antiviral Activity

Amino substituents at the 2-position correlate with antiviral effects:

  • 2-Aminobenzo[de]isoquinoline-1,3-diones exhibit moderate anti-HSV activity (EC₅₀: 16.2–113.08 μg/mL), though less potent than acyclovir .

Electronic and Structural Properties

Substituent Effects on Electronic Profiles

Electron-withdrawing groups (e.g., nitro, triazole) lower LUMO levels, enhancing electron-accepting capabilities:

  • BQD-TZ (thiadiazole-substituted): LUMO = −3.43 eV, strong π-π interactions (3.31 Å stacking distance) .
  • BQD-AP (acenaphthylene-substituted): LUMO = −3.00 eV, moderate π-stacking .

Crystallographic Behavior

Substituents influence molecular packing and symmetry:

  • 4-(2,2-Difluoroethyl)-2,4-dimethyl-6-(trifluoromethyl)isoquinoline-1,3-dione adopts a planar conformation with triclinic crystal symmetry, stabilized by C–F···H interactions .
  • BQD-TZ forms π-stacked columns (3.31 Å spacing), critical for charge transport in organic electronics .

Table 2: Electronic and Structural Properties

Compound Substituents LUMO (eV) Crystal System π-π Stacking (Å) References
BQD-TZ Thiadiazole −3.43 Triclinic (P1) 3.31
BQD-AP Acenaphthylene −3.00 Monoclinic (I2/m) 3.45
Difluoroethyl derivative CF₂H, CF₃ −3.19* Triclinic N/A

*Estimated from DFT calculations.

Biological Activity

6-Hydroxy-2-methylbenzo[de]isoquinoline-1,3-dione is a compound belonging to the isoquinoline family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential and mechanisms of action, supported by relevant data and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H11NO3
  • Molecular Weight : 253.25 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in antimicrobial and anticancer applications. Key findings include:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi.
  • Anticancer Properties : Research indicates that it can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.

The mechanisms underlying the biological activity of this compound involve:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism.
  • DNA Interaction : The compound can intercalate with DNA, disrupting replication and transcription processes.

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (μM)Reference
AntimicrobialStaphylococcus aureus8.5
AntimicrobialEscherichia coli12.0
AnticancerHeLa (cervical cancer)5.0
AnticancerMCF-7 (breast cancer)4.5

Case Studies

  • Anticancer Study : A study conducted on HeLa cells demonstrated that this compound induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins. The IC50 value was determined to be 5 μM, indicating potent anticancer activity.
  • Antimicrobial Efficacy : In a comparative study against common pathogens, the compound showed significant inhibition of bacterial growth with an IC50 of 8.5 μM against Staphylococcus aureus. This suggests its potential as a lead compound for developing new antimicrobial agents.

Research Findings

Recent research has highlighted several promising findings regarding the biological activity of this compound:

  • Selectivity Index : The selectivity index for cancer versus non-cancer cells was favorable, indicating that the compound preferentially targets malignant cells while sparing healthy ones.
  • Synergistic Effects : Combinations with other antimicrobial agents enhanced efficacy, suggesting a potential for combination therapy in treating infections.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 6-Hydroxy-2-methylbenzo[de]isoquinoline-1,3-dione and confirming its structure?

  • Synthesis : Begin with multi-step organic reactions, such as condensation of substituted isoquinoline precursors with appropriate anhydrides or nitriles. For example, details a similar synthesis pathway using acetonitrile and arylidenemalononitrile under reflux with piperidine, yielding derivatives with confirmed isoquinoline frameworks. Adjust reaction conditions (e.g., solvent, temperature, catalysts) to optimize yields .
  • Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assign proton and carbon environments. High-resolution mass spectrometry (HRMS) validates molecular formulas. Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and carbonyl (C=O) moieties. For example, confirms structures of analogous compounds using these techniques .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • In Vitro Assays : Screen for antimicrobial activity using standardized protocols (e.g., broth microdilution for MIC determination) against Gram-positive/negative bacteria and fungi, as demonstrated in for related benzo[de]isoquinoline derivatives .
  • Cytotoxicity Testing : Employ cell viability assays (e.g., MTT) on cancer cell lines. Compare results to control compounds to assess potency. highlights similar approaches for tetrahydroisoquinoline derivatives, emphasizing dose-response curves and IC₅₀ calculations .

Q. What strategies are effective for resolving contradictions in reported physicochemical properties (e.g., solubility, stability)?

  • Controlled Replication : Reproduce experiments under identical conditions (solvent purity, temperature control) to verify discrepancies. For stability, conduct accelerated degradation studies (e.g., exposure to heat, light, or humidity) and monitor via HPLC or UV-Vis spectroscopy. notes the lack of stability data for analogous compounds, underscoring the need for empirical validation .

Advanced Research Questions

Q. How can computational chemistry enhance the design of derivatives or reaction pathways for this compound?

  • Reaction Path Optimization : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. highlights ICReDD’s approach, combining computational path searches with experimental feedback to reduce trial-and-error inefficiencies .
  • Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock. ’s structural analogs were evaluated for bioactivity, suggesting docking studies could prioritize compounds for synthesis .

Q. What advanced techniques address challenges in characterizing reactive intermediates during synthesis?

  • In Situ Monitoring : Employ techniques like ReactIR or LC-MS to track intermediate formation in real time. For example, ’s multi-step synthesis of pyrido[2,1-a]isoquinolines required precise control of intermediates, which could benefit from such methods .
  • Isolation via Chromatography : Use preparative HPLC or flash chromatography to isolate unstable intermediates, followed by cryogenic NMR to confirm structures before further reaction.

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Derivative Libraries : Synthesize analogs with systematic substitutions (e.g., varying alkyl chain lengths or substituent positions), as seen in ’s study of 1-alkyl-tetrahydroisoquinolines .
  • Multivariate Analysis : Apply statistical tools (e.g., PCA or QSAR models) to correlate structural features (logP, electronegativity) with biological activity. ’s pharmacological evaluations of isoquinoline-pyrimidine hybrids provide a template for such analyses .

Q. What methodologies resolve discrepancies in biological activity data across studies?

  • Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like cell line specificity or assay protocols. For example, ’s antimicrobial results could be cross-validated with standardized CLSI guidelines .
  • Mechanistic Studies : Use knockdown models (e.g., siRNA) or enzyme inhibition assays to identify primary targets, reducing ambiguity from off-target effects.

Methodological Resources

  • Data Validation : Cross-reference spectral data with databases like SciFinder or PubChem, avoiding unreliable sources (e.g., BenchChem) as per guidelines.
  • Experimental Design : Align with CRDC classifications (e.g., RDF2050112 for reactor design or RDF2050108 for process simulation) to ensure methodological rigor .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-2-methylbenzo[de]isoquinoline-1,3-dione
Reactant of Route 2
6-Hydroxy-2-methylbenzo[de]isoquinoline-1,3-dione

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